(2-Bromoethyl)cyclopropane CAS number and properties
(2-Bromoethyl)cyclopropane CAS number and properties
CAS Number: 36982-56-6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (2-Bromoethyl)cyclopropane, a valuable synthetic intermediate in organic chemistry. Its unique combination of a reactive bromoethyl group and a strained cyclopropane ring makes it a key building block for introducing the cyclopropyl moiety into a wide range of molecules, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of the cyclopropane ring can enhance metabolic stability and influence molecular conformation, making it a desirable feature in drug design.[1][2]
Core Properties and Safety Information
(2-Bromoethyl)cyclopropane is a colorless oil at room temperature.[3][4] A summary of its key physical and chemical properties is presented below.
Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₅H₉Br | [1] |
| Molecular Weight | 149.03 g/mol | [1][5] |
| Appearance | Colorless Oil | [3][4] |
| Density | 1.433 ± 0.06 g/cm³ (at 20°C) | [3][4] |
| Boiling Point | 129 °C | [3][4] |
| Flash Point | 39.2 ± 13.6 °C | [3][4] |
| Refractive Index | 1.506 | [3][4] |
| Vapor Pressure | 19.8 ± 0.2 mmHg (at 25°C) | [3][4] |
Safety and Hazard Information
(2-Bromoethyl)cyclopropane is a flammable liquid and is associated with several hazards. Appropriate safety precautions should be taken during handling and storage.
| Hazard Classification | GHS Pictogram | Hazard Statement(s) |
| Flammable liquids (Category 3) | GHS02 | H226: Flammable liquid and vapor[5] |
| Skin corrosion/irritation (Category 2) | GHS07 | H315: Causes skin irritation[5] |
| Serious eye damage/eye irritation (Category 2) | GHS07 | H319: Causes serious eye irritation[5] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | GHS07 | H335: May cause respiratory irritation[5] |
Storage: Store in a cool, dry, and well-ventilated area (2-8°C), away from light and sources of ignition. Keep the container tightly sealed.[1]
Synthesis and Reactivity
(2-Bromoethyl)cyclopropane is primarily used as an intermediate in organic synthesis. Its reactivity is dominated by the bromoethyl group, which readily participates in nucleophilic substitution and alkylation reactions.[1][2] The strained cyclopropane ring can also undergo ring-opening reactions under certain conditions.
General Reactivity Profile
The bromoethyl group is a good leaving group, making the compound susceptible to attack by a wide range of nucleophiles. This allows for the facile introduction of the 2-cyclopropylethyl moiety onto various substrates.
Experimental Protocols
The following are generalized experimental protocols for reactions involving (2-Bromoethyl)cyclopropane. These should be adapted and optimized for specific substrates and reaction scales.
Protocol 1: General Procedure for Nucleophilic Substitution (O-Alkylation of a Phenol)
This protocol describes the alkylation of a phenol using (2-Bromoethyl)cyclopropane in a reaction analogous to the Williamson ether synthesis.
Materials:
-
(2-Bromoethyl)cyclopropane
-
A substituted phenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
1 M aqueous HCl
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the phenol (1.0 equivalent) in anhydrous DMF in a round-bottom flask, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the suspension at room temperature for 20 minutes.
-
Add (2-Bromoethyl)cyclopropane (1.2 equivalents) to the reaction mixture.
-
Heat the mixture to 60-80°C and monitor the reaction's progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 times).
-
Combine the organic layers and wash with 1 M aqueous HCl, followed by water, and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired ether.
Protocol 2: General Procedure for N-Alkylation of an Amine
This protocol outlines a general method for the alkylation of a primary or secondary amine with (2-Bromoethyl)cyclopropane.
Materials:
-
(2-Bromoethyl)cyclopropane
-
A primary or secondary amine
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile, anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, create a stirred suspension of anhydrous potassium carbonate (1.5 equivalents) in anhydrous acetonitrile.
-
Add the amine (1.0 equivalent) to the suspension.
-
Add (2-Bromoethyl)cyclopropane (1.2 equivalents) to the mixture.
-
Heat the reaction mixture to reflux (approximately 80-82°C) under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product via flash column chromatography.
Applications in Drug Development
The cyclopropyl group is a "bioisostere" for various functional groups, meaning it can mimic their spatial and electronic properties while offering improved metabolic stability. (2-Bromoethyl)cyclopropane serves as a key reagent for introducing this valuable motif. For instance, it is used in the synthesis of 22-Hydroxycholesterol derivatives, which act as serum cholesterol-lowering agents, and in the preparation of pyridazinones that function as cyclooxygenase-2 (COX-2) inhibitors with anti-inflammatory effects.[3][4]
